molecular formula C8H9ClO2S B8727229 ethyl 2-(5-chlorothiophen-2-yl)acetate

ethyl 2-(5-chlorothiophen-2-yl)acetate

Cat. No.: B8727229
M. Wt: 204.67 g/mol
InChI Key: OXNCPVPUWJYQRU-UHFFFAOYSA-N
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Description

ethyl 2-(5-chlorothiophen-2-yl)acetate is an organic compound with the molecular formula C8H9ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl 2-(5-chlorothiophen-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-acetylthiophene with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis of ethyl (5-chlorothiophen-2-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(5-chlorothiophen-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .

Scientific Research Applications

ethyl 2-(5-chlorothiophen-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (5-chlorothiophen-2-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with sulfur-containing enzymes and proteins .

Comparison with Similar Compounds

ethyl 2-(5-chlorothiophen-2-yl)acetate can be compared with other thiophene derivatives, such as:

  • Ethyl 2-thiophenecarboxylate
  • 5-Chloro-2-thiophenecarboxylic acid
  • 2,5-Dichlorothiophene

These compounds share similar structural features but differ in their functional groups and reactivity.

Properties

Molecular Formula

C8H9ClO2S

Molecular Weight

204.67 g/mol

IUPAC Name

ethyl 2-(5-chlorothiophen-2-yl)acetate

InChI

InChI=1S/C8H9ClO2S/c1-2-11-8(10)5-6-3-4-7(9)12-6/h3-4H,2,5H2,1H3

InChI Key

OXNCPVPUWJYQRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(S1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl methylsulfinylmethyl sulfide (5.53 g) and potassium hydroxide (2 g) were added to a solution of 5-chloro-2-thiophenecarboxyaldehyde (6.21 g) in methanol (70 mL), and the reaction solution was stirred with heating under reflux for 21 hours. After leaving to cool to room temperature, the solvent was evaporated under reduced pressure. Methylene chloride was added to the residue, the insoluble matter was removed by filtration, and the solvent was evaporated under reduced pressure. Then, the residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate system) to obtain 5.61 g of a (E)/(Z) mixture of 2-chloro-5-(2-methanesulfinyl-2-methylsulfanylvinyl)thiophene. A saturated solution of hydrogen chloride in ethanol (10 mL) was added to a solution of the resulting (E)/(Z) mixture of 2-chloro-5-(2-methanesulfinyl-2-methylsulfanylvinyl)thiophene (5.61 g) in ethanol (80 mL), and the reaction solution was stirred with heating under reflux for 23 hours. After leaving to cool to room temperature, the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate system) to obtain 3.31 g of the title compound. The property values of the compound are as follows.
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
)/( Z )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-chloro-5-(2-methanesulfinyl-2-methylsulfanylvinyl)thiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
)/( Z )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-chloro-5-(2-methanesulfinyl-2-methylsulfanylvinyl)thiophene
Quantity
5.61 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
reactant
Reaction Step Four

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